4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone chemical properties
4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone chemical properties
An In-depth Technical Guide to 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone: Properties, Synthesis, and Scientific Context
Introduction
In the landscape of modern medicinal chemistry, the benzophenone scaffold serves as a privileged structure, forming the core of numerous pharmacologically active agents. Its rigid, yet conformationally adaptable, diarylketone framework provides an excellent platform for introducing diverse functional groups to modulate biological activity, pharmacokinetic properties, and metabolic stability. This guide focuses on a specific derivative, 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone , a compound that integrates three key structural motifs with significant implications for drug design: the benzophenone core, a basic pyrrolidinomethyl group, and an electron-withdrawing trifluoromethyl (CF3) moiety.
The incorporation of a trifluoromethyl group is a well-established strategy in drug discovery to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2] The C-F bond's high energy makes the CF3 group resistant to enzymatic degradation, while its steric and electronic properties can profoundly influence a molecule's interaction with biological targets.[1] Concurrently, the pyrrolidine ring is a common feature in many natural products and synthetic drugs, often imparting favorable solubility and receptor-binding characteristics.[3] This technical guide offers a comprehensive overview of the chemical properties, a plausible synthetic pathway, analytical methodologies, and the potential pharmacological relevance of 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
Defining the fundamental properties of a compound is the first step in its scientific evaluation. While specific experimental data for 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from structurally analogous compounds.
Chemical Structure and Nomenclature
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IUPAC Name: (3-(Trifluoromethyl)phenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone
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Molecular Formula: C₁₉H₁₈F₃NO
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Molecular Weight: 345.35 g/mol
Predicted Physicochemical Data
The properties listed below are extrapolated from related benzophenone derivatives. For instance, 4-(Trifluoromethyl)benzophenone provides a baseline for the trifluoromethylphenyl ketone portion[4], while various pyrrolidinomethyl benzophenones inform the properties related to the other ring system.
| Property | Predicted Value / Characteristic | Rationale and Comparative Data |
| Physical State | Likely a solid at room temperature. | Benzophenone and its derivatives, such as 2-(Trifluoromethyl)benzophenone, are typically solids.[4][5] |
| Melting Point | Expected to be in the range of 90-150 °C. | 4-(Trifluoromethyl)benzophenone has a melting point around 113-115 °C. The addition of the bulkier pyrrolidinomethyl group may alter crystal packing and influence this value. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Limited solubility in water, but likely forms salts in acidic aqueous solutions due to the basic pyrrolidine nitrogen. | General solubility profile for complex organic molecules. The pyrrolidine nitrogen allows for protonation and increased aqueous solubility at low pH.[6] |
| Lipophilicity (LogP) | Estimated to be in the range of 3.5 - 4.5. | The trifluoromethyl group significantly increases lipophilicity (Hansch π value of +0.88).[1] The benzophenone core is also lipophilic. |
Proposed Synthesis Pathway
The synthesis of 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone can be logically approached through a multi-step process involving the formation of the benzophenone core followed by functionalization. A common and effective method for creating the diaryl ketone is the Friedel-Crafts acylation.
Retrosynthetic Analysis
A logical disconnection approach points to two primary strategies:
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Friedel-Crafts Acylation: Acylating a substituted benzene ring with a substituted benzoyl chloride.
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Functional Group Interconversion: Introducing the pyrrolidinomethyl group onto a pre-formed benzophenone skeleton.
The most straightforward pathway involves the Friedel-Crafts acylation of a suitable toluene derivative, followed by benzylic bromination and subsequent nucleophilic substitution by pyrrolidine.
Step-by-Step Synthesis Protocol
Step 1: Friedel-Crafts Acylation The reaction begins with the acylation of 4-methylbenzonitrile with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4'-methyl-3-trifluoromethylbenzophenone.
Step 2: Benzylic Bromination The methyl group of the benzophenone intermediate is converted to a bromomethyl group using a radical initiator like N-Bromosuccinimide (NBS) and a light source or a radical initiator like AIBN.
Step 3: Nucleophilic Substitution The final step involves the nucleophilic substitution of the bromide with pyrrolidine to yield the target compound, 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone.
Below is a diagram illustrating this proposed workflow.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic methods would be employed.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method using a C18 column would be suitable for purity assessment.[7] A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid to ensure protonation of the amine) would provide good separation. Detection could be achieved using a diode-array detector (DAD) or a UV detector, monitoring wavelengths around 254 nm where the benzophenone chromophore absorbs strongly.[8]
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Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile amines, GC-MS could be used after derivatization. However, LC-MS is generally preferred for this class of compounds.[9]
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the aromatic protons on both rings, a singlet for the methylene bridge (-CH₂-), and multiplets for the pyrrolidine ring protons. The trifluoromethyl group would cause splitting of adjacent aromatic protons.
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¹³C NMR: Would reveal distinct signals for the carbonyl carbon (downfield, ~195 ppm), aromatic carbons, and the aliphatic carbons of the pyrrolidinomethyl group. The CF₃ carbon would appear as a quartet due to coupling with fluorine.
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¹⁹F NMR: A single sharp signal would confirm the presence of the trifluoromethyl group.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) in positive mode would be the ideal method.[6][10] The protonated molecule [M+H]⁺ would be observed at m/z 346.14.
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Fragmentation Pattern: Collision-induced dissociation (CID) would likely lead to characteristic fragments, including cleavage of the C-N bond to lose the pyrrolidine moiety and fragmentation around the carbonyl group, which is typical for benzophenones.[6]
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ketone (around 1660 cm⁻¹), C-F stretching bands for the trifluoromethyl group (in the 1100-1350 cm⁻¹ region), and C-H stretching for aromatic and aliphatic groups.
Pharmacological Potential and Toxicological Considerations
The structural features of 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone suggest potential applications in several areas of pharmacology, though it also necessitates a thorough evaluation of its safety profile.
Rationale for Pharmacological Interest
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CNS Activity: The pyrrolidine moiety is a core component of many compounds with central nervous system activity.[3] The overall lipophilicity of the molecule, enhanced by the CF₃ group, suggests it may cross the blood-brain barrier.
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Receptor Modulation: Benzophenone derivatives have been explored as ligands for a wide range of receptors. The specific substitution pattern could confer affinity for targets such as dopamine or opioid receptors, where similar scaffolds have been investigated.[11]
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Enzyme Inhibition: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, making it a candidate for enzyme inhibition.[2] For example, some trifluoromethylated compounds act as selective androgen receptor modulators (SARMs).[12]
Safety and Toxicological Profile
While no specific toxicity data exists for this compound, information from related molecules provides a basis for preliminary hazard assessment.
-
Hazard Classification: Based on safety data sheets for similar benzophenones and trifluoromethylated aromatics, the compound should be handled as a potential irritant.[5][13]
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Handling Precautions:
-
Use in a well-ventilated area or fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Avoid breathing dust, fumes, or vapors.[5]
-
In case of contact, wash skin thoroughly with soap and water and rinse eyes with plenty of water for at least 15 minutes.[5]
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-
Metabolism: The trifluoromethyl group is expected to block metabolic oxidation at the 3-position of the phenyl ring.[1] The primary metabolic pathways would likely involve N-dealkylation of the pyrrolidine ring or reduction of the ketone.
Conclusion
4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone is a molecule of significant interest from a medicinal chemistry perspective. It combines a proven pharmacological scaffold with functional groups known to impart desirable drug-like properties, including enhanced metabolic stability and potential for specific receptor interactions. While experimental data on this specific compound remains limited, this guide provides a robust framework for its synthesis, analysis, and preliminary safety assessment based on well-established chemical principles and data from analogous structures. Further investigation into its biological activity is warranted to fully elucidate its potential as a novel therapeutic agent.
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